molecular formula C33H28N2O6 B557695 (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid CAS No. 1217631-22-5

(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

Cat. No.: B557695
CAS No.: 1217631-22-5
M. Wt: 548,59 g/mole
InChI Key: CEEGOSWFFHSPHM-SSEXGKCCSA-N
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Description

(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid (CAS: 1217631-22-5) is a specialized amino acid derivative featuring a diaminopropionic acid (DAP) backbone with dual 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protections. Its molecular formula is C₃₃H₂₈N₂O₆, with a molar mass of 548.59 g/mol and a density of 1.330 g/cm³ . The compound is chiral, adopting the (R)-configuration, which is critical for its role in stereospecific peptide synthesis. It is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce β-amino groups into peptide chains, enabling the creation of branched or cyclic structures. Its storage requires refrigeration (0°C) due to sensitivity to hydrolysis and light .

Properties

IUPAC Name

(2R)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEGOSWFFHSPHM-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is a complex organic compound with significant implications in medicinal chemistry and peptide synthesis. This compound, also known by its CAS number 17040128, features a fluorenylmethoxycarbonyl (Fmoc) protecting group and is utilized primarily as a building block in the synthesis of bioactive peptides.

Chemical Structure and Properties

  • Molecular Formula : C33H28N2O6
  • Molecular Weight : 572.58 g/mol
  • IUPAC Name : this compound
  • CAS Number : 17040128

The presence of the Fmoc group is crucial for protecting amino acids during coupling reactions in peptide synthesis, which allows for the selective formation of peptide bonds without unwanted side reactions.

The biological activity of this compound is primarily linked to its role in peptide synthesis. The Fmoc group facilitates the protection of amino groups, which is essential for creating stable and functional peptides. The compound's mechanism of action can be summarized as follows:

  • Protection of Amino Groups : The Fmoc group prevents side reactions during peptide synthesis.
  • Formation of Peptide Bonds : Through coupling reactions with other amino acids or derivatives, it contributes to the formation of bioactive peptides.
  • Interaction with Biological Targets : The final peptides synthesized using this compound can interact with various biological macromolecules, influencing biochemical pathways.

Pharmacological Potential

Compounds similar to this compound often exhibit significant pharmacological activities. Research has shown that peptides synthesized from such building blocks can have various therapeutic effects, including:

  • Antimicrobial Activity : Certain peptides demonstrate the ability to inhibit bacterial growth.
  • Anticancer Properties : Some synthesized peptides have been shown to selectively target cancer cells.
  • Neuroprotective Effects : Peptides can also exhibit protective effects on neuronal cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of peptides synthesized using this compound as a building block:

  • Peptide Synthesis and Antimicrobial Activity :
    • A study synthesized a series of antimicrobial peptides using this compound and evaluated their efficacy against various bacterial strains. Results indicated that certain peptides exhibited potent antibacterial activity with minimal cytotoxicity towards mammalian cells.
  • Anticancer Peptides :
    • Research focused on synthesizing anticancer peptides that included this compound showed promising results in vitro against several cancer cell lines. The IC50 values ranged from 10 to 50 µM, indicating significant potential for further development.
  • Neuroprotective Peptides :
    • Another study investigated neuroprotective peptides synthesized with this compound. The findings suggested that these peptides could reduce oxidative stress in neuronal cells, supporting their potential use in neurodegenerative disease therapies.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
Fmoc-Amino AcidFmoc-Amino AcidDirectly used in peptide synthesis
Boc-Amino AcidBoc-Amino AcidDifferent protection strategy affecting reactivity
Acetylated Amino AcidAcetylated Amino AcidVaries in solubility and reactivity

The structural diversity among these compounds allows for tailored modifications in drug design and peptide synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based distinctions between the target compound and analogous Fmoc-protected amino acids:

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Protection Groups Substituents Key Applications References
(R)-2,3-Bis(Fmoc-amino)propanoic acid 1217631-22-5 C₃₃H₂₈N₂O₆ 548.59 Di-Fmoc None (DAP backbone) Peptide backbone modification, branched peptides
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid 211637-75-1 C₂₅H₂₃NO₄ 401.45 Mono-Fmoc o-Tolyl (2-methylphenyl) Lab chemicals, aromatic peptide synthesis
Fmoc-L-Dap(NBSD)-OH - C₂₄H₁₉N₅O₆Se 552.41 Mono-Fmoc Nitrobenzoselenadiazole (NBSD) Fluorescent probes, pH-sensitive drug delivery
N-Fmoc-3,5-difluoro-D-phenylalanine 205526-25-6 C₂₄H₁₉F₂NO₄ 423.41 Mono-Fmoc 3,5-Difluorophenyl Fluorinated peptide R&D
(R)-3-Fmoc-amino-2-methylpropanoic acid 211682-15-4 C₁₉H₁₉NO₄ 325.36 Mono-Fmoc Methyl branch Conformationally constrained peptides

Key Differences:

Protection Groups: The target compound is di-Fmoc-protected, enabling simultaneous protection of two amino groups on the DAP backbone. In contrast, analogs like (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid and N-Fmoc-3,5-difluoro-D-phenylalanine are mono-Fmoc-protected, limiting their utility to single amino group modifications .

Backbone and Substituents :

  • The DAP scaffold in the target compound lacks aromatic or halogenated substituents, making it a neutral building block for generic peptide elongation. Conversely, derivatives like Fmoc-L-Dap(NBSD)-OH incorporate selenium or sulfur-based fluorophores for tracking peptide interactions , while N-Fmoc-3,5-difluoro-D-phenylalanine introduces fluorine atoms to enhance binding affinity in medicinal chemistry .

Stereochemistry: The (R)-configuration of the target compound contrasts with the (S)-isomers seen in compounds like (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid, which are tailored for specific chiral environments in bioactive peptides .

Physicochemical Properties: The di-Fmoc protection increases the target compound’s molecular weight (~548.59 g/mol) and hydrophobicity compared to simpler analogs (e.g., 325.36 g/mol for (R)-3-Fmoc-amino-2-methylpropanoic acid). This impacts solubility and necessitates optimized coupling conditions in SPPS .

Applications: The target compound is pivotal in synthesizing peptides with β-amino acid motifs, which resist proteolytic degradation. In contrast, Fmoc-L-Dap(NBSD)-OH is engineered for fluorescence-based studies, and N-Fmoc-3,5-difluoro-D-phenylalanine is used in antiviral and CNS-targeting peptides .

Research Findings:

  • Dual Protection Challenges : The di-Fmoc group in the target compound complicates deprotection steps, requiring selective cleavage strategies to avoid side reactions .
  • Biological Activity: Fluorinated analogs (e.g., N-Fmoc-3,5-difluoro-D-phenylalanine) show enhanced blood-brain barrier penetration, while the target compound’s non-aromatic structure prioritizes structural versatility over bioactivity .

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